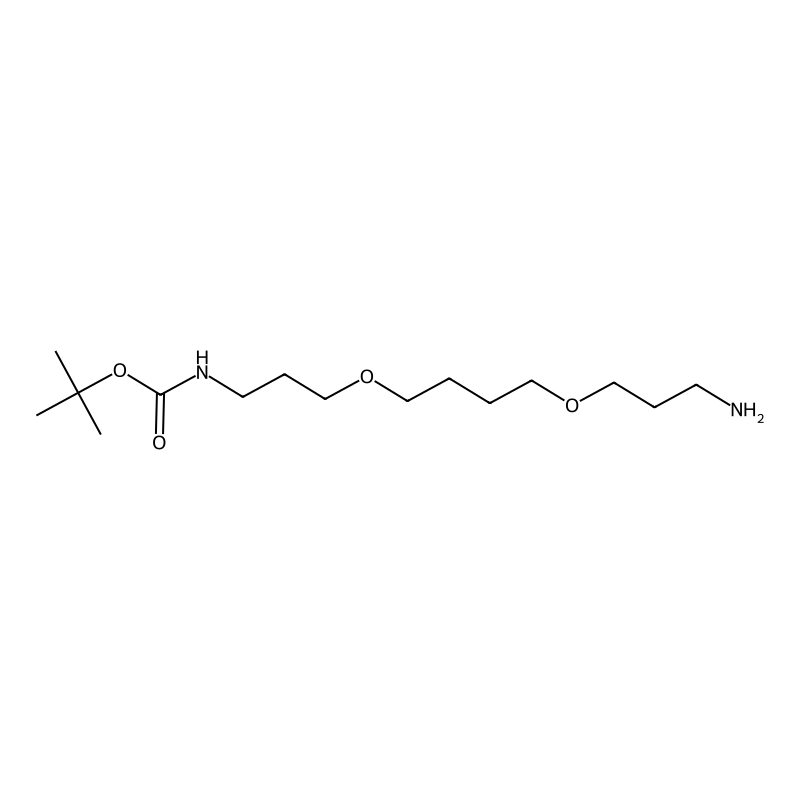

Boc-DODA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis

Boc-DODA's structure makes it a valuable tool for peptide synthesis. The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the amine functionality during peptide chain assembly. This allows for the controlled addition of other amino acids to create specific peptide sequences. Once the peptide chain is complete, the Boc group can be selectively removed to reveal the functional amine group. This property of Boc-DODA is crucial for designing and synthesizing peptides with desired functionalities for various research applications [].

Protein-Polymer Conjugates

Boc-DODA can be incorporated into polymer chains to create protein-polymer conjugates. These conjugates combine the biological properties of proteins with the unique characteristics of polymers. Boc-DODA, with its amine group, can be attached to one end of a polymer chain, while the other end can be linked to a specific protein of interest. These conjugates have potential applications in drug delivery, where the polymer acts as a carrier for the protein drug, enhancing its stability and targeting it to specific tissues [].

Drug Delivery Systems

The properties of Boc-DODA make it suitable for developing drug delivery systems. Its ability to self-assemble into nanoparticles allows for encapsulation of therapeutic agents. These nanoparticles can be designed to target specific sites in the body, improving drug delivery efficiency and reducing side effects. Additionally, Boc-DODA's biodegradability ensures the nanoparticles are broken down by the body after delivering their payload [].

Boc-DODA, chemically known as 1-(t-Butyloxycarbonyl)amino-3,6,9,12-tetraoxatetradecan-14-amine, is a compound characterized by its unique structure that includes a t-butoxycarbonyl (Boc) protecting group and a tetraoxatetradecane backbone. The Boc group serves to protect the amine functionality during various

- Substitution Reactions: The terminal amine can react with carboxylic acids and activated NHS (N-hydroxysuccinimide) esters, facilitating the formation of amide bonds.

- Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine, which retains reactivity for further functionalization .

- Coupling Reactions: Boc-DODA can be utilized in peptide synthesis where it acts as a building block for constructing more complex peptide structures .

While specific biological activities of Boc-DODA are not extensively documented, compounds with similar structures often exhibit properties that can be beneficial in medicinal chemistry. The presence of the Boc protecting group allows for selective reactions without interfering with biological targets. This makes Boc-DODA a potential candidate for drug development and peptide-based therapeutics, although further studies are needed to elucidate its specific biological roles.

The synthesis of Boc-DODA typically involves the following steps:

- Starting Materials: The synthesis begins with ethylene glycol bis(3-aminopropyl) ether as a key precursor.

- Boc Protection: Di-tert-butyl dicarbonate is used to introduce the Boc protecting group onto the amine functionalities.

- Purification: The product is purified through standard organic chemistry techniques such as recrystallization or chromatography to obtain high purity levels suitable for further applications .

Boc-DODA has several applications in organic synthesis, including:

- Linker Development: It is used as a linker in peptide synthesis and bioconjugation strategies.

- Drug Development: The compound can serve as an intermediate in synthesizing pharmaceutical agents, particularly those requiring amine functionalities.

- Research

Interaction studies involving Boc-DODA primarily focus on its reactivity with other functional groups. The presence of the Boc group allows for selective coupling reactions while minimizing side reactions that could occur with unprotected amines. This selectivity is crucial in multi-step synthesis processes where maintaining functional group integrity is essential.

Similar Compounds

Boc-DODA shares similarities with several other compounds that also contain protecting groups or similar structural motifs. Here are some comparable compounds:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| Fmoc-DODA | Contains fluorenylmethyloxycarbonyl group | Widely used in solid-phase peptide synthesis |

| Boc-NH-PEG(4)-NH2 | Polyethylene glycol with Boc protection | Enhances solubility and biocompatibility |

| t-Boc-N-amido-C6-amine | Primary amine with t-Boc protection | Used in various organic synthesis applications |

Boc-DODA's uniqueness lies in its combination of a tetraoxatetradecane chain with a Boc-protected amine, providing specific reactivity patterns that are advantageous for certain synthetic applications while maintaining stability under various conditions .

Molecular Structure and Constitutional Formula (C15H32N2O4)

Boc-DODA, officially designated as tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate, represents a specialized bifunctional chemical compound with the molecular formula C15H32N2O4 [1]. The compound is characterized by its linear backbone structure incorporating multiple ether linkages that form a flexible polyether chain [2]. The molecular architecture features two distinct nitrogen-containing functional groups: a tert-butyloxycarbonyl (Boc) protected amino group at one terminus and a free primary amine at the opposite end [3].

The constitutional formula reveals a systematic arrangement of carbon, hydrogen, nitrogen, and oxygen atoms in specific ratios that define the compound's fundamental structure [4] [1]. The molecule consists of fifteen carbon atoms, thirty-two hydrogen atoms, two nitrogen atoms, and four oxygen atoms, establishing a molecular framework that provides both structural integrity and functional versatility [2] [5].

Table 1: Structural Components of Boc-DODA

| Component | Description | Position |

|---|---|---|

| Boc Group | tert-Butyloxycarbonyl protecting group | N-terminal |

| Linker Chain | Polyether backbone with multiple oxygen atoms | Central region |

| Primary Amine | Free amino group | C-terminal |

| Ether Linkages | Oxygen bridges connecting alkyl segments | Throughout backbone |

The structural organization demonstrates a deliberate design incorporating both hydrophilic and hydrophobic regions within the same molecule [5]. The Boc protecting group provides stability and controlled reactivity, while the polyether backbone imparts flexibility and solubility characteristics [2] [3].

Stereochemistry and Conformational Analysis

The stereochemical properties of Boc-DODA are fundamentally influenced by its acyclic structure and the presence of multiple rotatable bonds throughout the molecular framework [1]. The compound lacks fixed stereocenters, which eliminates the possibility of optical isomerism or enantiomeric forms [6]. Instead, the molecule exhibits conformational flexibility due to the presence of numerous single bonds that permit rotation around the carbon-carbon and carbon-oxygen axes [7].

Conformational analysis reveals that Boc-DODA possesses fourteen rotatable bonds, contributing to its high degree of molecular flexibility [1] [8]. This extensive conformational freedom allows the molecule to adopt multiple spatial arrangements, with each conformation representing a different three-dimensional shape accessible through bond rotation [6] [7]. The rotatable bond count significantly influences the molecule's physical properties, including its solubility characteristics and interaction potential with biological systems [8].

The polyether backbone structure promotes conformational diversity through the flexibility of the ether linkages [9]. Each carbon-oxygen bond can rotate freely, allowing segments of the molecule to adopt various orientations relative to one another [7]. This conformational adaptability is particularly relevant for the compound's function as a molecular linker, where spatial flexibility facilitates interaction with diverse molecular targets [3].

Table 2: Conformational Parameters of Boc-DODA

| Parameter | Value | Significance |

|---|---|---|

| Rotatable Bond Count | 14 | High conformational flexibility |

| Stereocenters | 0 | No chiral centers present |

| Ring Systems | 0 | Acyclic structure |

| Conformational States | Multiple | Dynamic equilibrium |

The absence of rigid ring structures or stereocenters means that Boc-DODA exists as a dynamic equilibrium of multiple conformational states in solution [7]. The energetic barriers between these conformations are relatively low, allowing rapid interconversion between different molecular shapes [6].

Physical Properties and States

Boc-DODA exists as a liquid under standard ambient conditions, reflecting the influence of its molecular structure on its physical state [2]. The compound requires storage at controlled temperatures between 2-8°C to maintain stability and prevent degradation [2] [4]. The liquid state at room temperature is consistent with the molecular weight and structural characteristics of the compound [10].

The physical properties of Boc-DODA are influenced by the presence of both polar and nonpolar regions within the molecule [11]. The polyether backbone provides hydrophilic character through the oxygen atoms, while the alkyl segments contribute hydrophobic properties [9]. This amphiphilic nature affects the compound's solubility behavior and interaction with different solvents [11].

Commercial preparations of Boc-DODA typically maintain a minimum purity of 97%, indicating the high quality standards required for research applications [2]. The compound's stability under appropriate storage conditions makes it suitable for laboratory use and synthetic applications [4].

Table 3: Physical Properties of Boc-DODA

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | [2] |

| Storage Temperature | 2-8°C | [2] |

| Minimum Purity | 97% | [2] |

| Appearance | Not specified | - |

| Solubility | Not characterized | - |

The thermal properties of Boc-DODA have not been extensively characterized in the available literature, indicating a need for additional physical property determination [10]. The liquid state suggests that the compound has a melting point below room temperature, though specific thermal transition temperatures have not been reported [10].

Computed Properties (Molecular Weight, XLogP3, H-Bond Parameters)

The computed properties of Boc-DODA provide quantitative insights into its molecular characteristics and potential behavior in chemical and biological systems [1]. The molecular weight of 304.43 g/mol places the compound within the range typical of small organic molecules used in synthetic chemistry and drug development [1] [12].

The XLogP3 value of 1.1 indicates a moderate lipophilicity, suggesting that Boc-DODA exhibits balanced hydrophilic and hydrophobic properties [12]. This logarithmic partition coefficient value predicts the compound's distribution behavior between octanol and water phases, with the positive value indicating a slight preference for the organic phase [12].

Hydrogen bonding parameters reveal important information about the compound's interaction potential [1] [13]. Boc-DODA contains two hydrogen bond donor sites and five hydrogen bond acceptor sites, providing multiple opportunities for intermolecular interactions [1]. The hydrogen bond donors correspond to the primary amine and the carbamate nitrogen, while the acceptors include the oxygen atoms in the ether linkages and the carbonyl oxygen [13].

Table 4: Computed Properties of Boc-DODA

| Property | Value | Unit | Reference |

|---|---|---|---|

| Molecular Weight | 304.43 | g/mol | [1] |

| XLogP3-AA | 1.1 | - | [1] |

| Hydrogen Bond Donors | 2 | count | [1] |

| Hydrogen Bond Acceptors | 5 | count | [1] |

| Rotatable Bond Count | 14 | count | [1] |

| Exact Mass | 304.23620751 | Da | [1] |

The high rotatable bond count of fourteen significantly influences the compound's conformational flexibility and potential bioavailability characteristics [8]. Research indicates that compounds with rotatable bond counts exceeding ten may exhibit reduced oral bioavailability, though this parameter must be considered alongside other molecular descriptors [8].

The computed properties collectively suggest that Boc-DODA exhibits characteristics typical of flexible molecular linkers designed for synthetic applications [3]. The moderate lipophilicity combined with multiple hydrogen bonding sites provides a balance between solubility and interaction potential [13].

Spectroscopic Characteristics for Structural Identification

The spectroscopic identification of Boc-DODA relies on characteristic signatures observable through multiple analytical techniques [14]. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information, with both proton and carbon-13 NMR offering complementary data for complete structural elucidation [14] [15].

Proton NMR spectroscopy reveals characteristic signals corresponding to different proton environments within the molecule [15]. The Boc group typically exhibits a singlet around 1.4 ppm, representing the nine equivalent methyl protons of the tert-butyl group [15]. The methylene protons throughout the polyether chain appear as multiple signals between 1.5-3.5 ppm, with their exact chemical shifts depending on their proximity to electronegative oxygen atoms [14].

Carbon-13 NMR spectroscopy provides information about the carbon skeleton and functional groups [14]. The carbonyl carbon of the carbamate group typically appears around 165 ppm, while the Boc methyl carbons resonate near 28 ppm [14]. The methylene carbons of the polyether chain exhibit signals between 20-70 ppm, with variations based on their electronic environment [14].

Table 5: Spectroscopic Characteristics for Structural Identification

| Method | Key Features | Chemical Shift/Frequency | Analytical Information |

|---|---|---|---|

| ¹H NMR | Boc methyl protons | ~1.4 ppm (singlet) | Confirms protecting group |

| ¹H NMR | Methylene protons | 1.5-3.5 ppm (multiple) | Polyether backbone |

| ¹³C NMR | Carbonyl carbon | ~165 ppm | Carbamate functionality |

| ¹³C NMR | Boc methyl carbons | ~28 ppm | tert-Butyl group |

| IR | N-H stretching | 3300-3500 cm⁻¹ | Amine groups |

| IR | C=O stretching | 1700-1750 cm⁻¹ | Carbamate carbonyl |

| IR | C-O stretching | 1050-1410 cm⁻¹ | Ether linkages |

Infrared spectroscopy provides complementary information about functional groups present in the molecule [16]. The N-H stretching vibrations of both the carbamate and primary amine groups appear in the 3300-3500 cm⁻¹ region [16]. The carbonyl stretching of the carbamate group produces a characteristic absorption band between 1700-1750 cm⁻¹ [16]. The multiple C-O stretching vibrations from the ether linkages contribute to a broad absorption region between 1050-1410 cm⁻¹ [16].

Mass spectrometry confirms the molecular weight and provides fragmentation information useful for structural verification [14]. The molecular ion peak appears at m/z 304, corresponding to the calculated molecular weight [1]. Characteristic fragmentation patterns include the loss of the Boc group, producing fragments that help confirm the structural assignment [14].

The synthesis of Boc-DODA (tert-butyloxycarbonyl-protected diethylene glycol diamine) primarily utilizes ethylene glycol bis(3-aminopropyl) ether as the key starting material [1] [2]. This diamine compound, with the molecular formula C₈H₂₀N₂O₂ and CAS number 2997-01-5, serves as an excellent substrate for Boc protection reactions due to its symmetric structure and primary amine functionalities [3] [4].

The starting material ethylene glycol bis(3-aminopropyl) ether exhibits favorable physical properties for synthetic applications. It appears as a colorless to light yellow liquid with a density of 0.9837 g/mL and a refractive index of 1.4610-1.4640 [1]. The compound demonstrates excellent solubility in water (1000 g/L at 20°C) and most organic solvents, making it highly versatile for various reaction conditions [5].

Commercial suppliers typically provide this starting material with purities exceeding 98% by gas chromatography analysis [6] [3]. The compound is characterized by its boiling point of 127-130°C under reduced pressure (7 mmHg) and its stability under normal storage conditions when kept under inert atmosphere [7] [8].

Alternative starting materials include diethylene glycol bis(3-aminopropyl) ether (CAS: 4246-51-9), which contains an additional ethylene glycol unit in its structure [9] [6]. This compound, with molecular formula C₁₀H₂₄N₂O₃, offers similar reactivity patterns but provides different spacing between the amino groups, resulting in modified physicochemical properties of the final Boc-protected product [10].

Reaction with Di-tert-butyl Dicarbonate (Boc₂O)

The protection of amino groups in ethylene glycol bis(3-aminopropyl) ether is achieved through reaction with di-tert-butyl dicarbonate (Boc₂O), commonly referred to as Boc anhydride [11] [12]. This reagent, with molecular formula C₁₀H₁₈O₅ and molecular weight 218.25 g/mol, functions as an electrophilic acylating agent that readily reacts with primary and secondary amines [13] [14].

The reaction mechanism proceeds through nucleophilic attack of the amine on the carbonyl carbon of the carbonate group [15]. The amine attacks one of the carbonyl sites on di-tert-butyl dicarbonate, resulting in the formation of a tetrahedral intermediate. Subsequently, tert-butyl carbonate departs as a leaving group, which then undergoes spontaneous decarboxylation to release carbon dioxide and form tert-butoxide [16] [17].

The stoichiometry of the reaction typically employs 1.1-1.2 equivalents of Boc₂O per amino group to ensure complete conversion while minimizing over-protection [18]. The reaction is thermodynamically favorable due to the evolution of carbon dioxide gas, which provides a strong driving force for the forward reaction [15] [19].

Base catalysis can enhance the reaction rate and improve yields. Common bases include triethylamine (1.0-1.5 equivalents), 4-dimethylaminopyridine (DMAP, 0.1-0.2 equivalents), or sodium hydroxide for aqueous conditions [12] [20]. The choice of base depends on the specific reaction conditions and desired selectivity [21] [22].

The reaction produces tert-butanol as a byproduct, which must be removed during the workup process [11]. Additionally, the evolution of carbon dioxide requires adequate ventilation in the reaction system to prevent pressure buildup [23] [15].

Reaction Conditions Optimization (Temperature, Solvent Systems)

Temperature optimization plays a crucial role in achieving high yields and selectivity in Boc protection reactions [24] [25]. The reaction typically proceeds efficiently at temperatures ranging from 0°C to 40°C, with room temperature (25°C) being optimal for most substrates [18] [22].

At 0°C, the reaction proceeds slowly but with excellent control over side reactions, typically requiring 2-4 hours for completion with yields of 85-90% [26]. This temperature is particularly beneficial for sensitive substrates or when high selectivity is required between different amino groups [24].

Room temperature conditions (25°C) represent the optimal balance between reaction rate and selectivity, typically achieving 90-95% yields within 1-3 hours [18]. This temperature range is most commonly employed in industrial applications due to its operational convenience and energy efficiency [27].

Elevated temperatures (40°C) accelerate the reaction to completion within 0.5-2 hours but may result in slightly reduced yields (88-92%) due to increased side reactions [24]. Higher temperatures are generally avoided to prevent decomposition of the Boc anhydride and formation of unwanted byproducts [22].

Solvent selection significantly influences reaction efficiency and product quality [28]. Acetonitrile emerges as the preferred solvent system, providing excellent solubility for all reactants and products while maintaining anhydrous conditions [18]. This polar aprotic solvent typically yields 92-95% of the desired product with minimal side reactions [22].

Tetrahydrofuran (THF) serves as an alternative solvent, particularly effective for reactions conducted under basic conditions [12]. However, THF requires careful handling due to peroxide formation risks and typically provides slightly lower yields (88-92%) compared to acetonitrile [18].

Methanol, as a protic solvent, offers unique advantages by stabilizing reaction intermediates through hydrogen bonding [22]. This solvent system is particularly effective for aromatic amine protection, with alcoholic solvents enhancing reaction rates by up to 70-fold compared to non-protic solvents [22].

Biphasic water-THF systems (1:1 ratio) provide environmentally friendly alternatives but typically result in lower yields (80-85%) due to competing hydrolysis reactions [18]. These systems require careful pH control and more complex workup procedures [12].

Purification Techniques and Quality Control Protocols

The purification of Boc-protected products requires careful selection of appropriate techniques to achieve pharmaceutical-grade purity [29] [30]. Flash chromatography using silica gel represents the gold standard for laboratory-scale purification, typically employing hexanes:ethyl acetate gradient elution (1:1 to 1:2) to achieve purities exceeding 98% [18].

Crystallization techniques offer scalable alternatives for pilot and industrial production [27]. The use of ethyl acetate-petroleum ether solvent systems enables efficient crystallization with purities exceeding 95% and recovery rates of 80-85% [31]. This method is particularly advantageous for large-scale production due to its simplicity and cost-effectiveness [32].

Liquid-liquid extraction provides robust purification methods suitable for all production scales [18]. The process involves aqueous workup with careful pH adjustment to optimize the distribution of products and impurities between organic and aqueous phases [31]. This technique typically achieves purities exceeding 90% with excellent recovery rates (90-95%) [18].

Distillation under reduced pressure represents the ultimate purification method for industrial applications, achieving purities exceeding 99% with recovery rates of 75-80% [18]. This technique requires specialized equipment and careful temperature control to prevent decomposition of the Boc-protected products [27].

Quality control protocols must address multiple analytical parameters to ensure product specifications are met [33] [34]. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) serves as the primary method for purity determination, with specifications typically requiring ≥98.0% purity [35] [36].

Liquid chromatography-mass spectrometry (LC-MS) provides molecular weight confirmation with exact mass accuracy within ±5 ppm [37]. This technique is essential for detecting structural impurities and confirming the identity of the desired product [38].

Nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR) offers definitive structural confirmation [39]. These techniques verify the presence of characteristic Boc protecting group signals and confirm the overall molecular framework [40].

Impurity analysis focuses on several key contaminants that may arise during synthesis [38]. Unreacted starting materials typically constitute 0.1-0.5% of the final product and can be quantified by HPLC-UV analysis [30]. Di-Boc protected products, formed through over-protection, typically range from 0.5-2.0% and require LC-MS analysis for accurate quantification [41].

Hydrolyzed Boc₂O and tert-butanol represent process-related impurities that must be controlled through proper reaction conditions and workup procedures [30]. Residual solvents require analysis by gas chromatography to ensure compliance with International Council for Harmonisation (ICH) Q3C limits [34].

Scale-up Considerations for Industrial Production

The transition from laboratory to industrial scale requires careful consideration of multiple factors that become critical at larger scales [27] [32]. Heat transfer limitations represent one of the most significant challenges in scale-up operations [42]. The exothermic nature of the Boc protection reaction requires effective heat removal systems to maintain optimal reaction temperatures [27].

Laboratory-scale reactions benefit from rapid heat transfer through glass vessels and efficient stirring systems [32]. However, industrial reactors require sophisticated heat exchanger designs to manage the heat generated during the reaction [42]. The surface area to volume ratio decreases significantly as reactor size increases, necessitating specialized cooling systems [27].

Mixing efficiency becomes increasingly important at larger scales due to mass transfer limitations [32]. While magnetic stirring is adequate for laboratory applications, industrial processes require mechanical agitation systems with carefully designed impellers to ensure homogeneous mixing [42]. Poor mixing can lead to local hot spots, incomplete conversion, and formation of unwanted byproducts [27].

The evolution of carbon dioxide during the reaction presents unique challenges for industrial production [43]. Laboratory-scale reactions can be conducted in open systems with adequate ventilation, but industrial processes require sophisticated gas handling systems [44]. Scrubber systems may be necessary to treat the CO₂-containing exhaust gas before release to the atmosphere [42].

Reagent addition strategies must be carefully controlled to maintain reaction temperature and prevent runaway reactions [42]. While manual addition is acceptable for small-scale syntheses, industrial processes require automated dosing systems with precise flow control [27]. The rate of Boc₂O addition must be balanced against the heat removal capacity of the system [32].

Raw material quality considerations become more critical at industrial scales due to economic factors [32]. While laboratory-scale reactions can utilize high-purity reagents, industrial processes often require the use of commercial-grade materials to maintain cost-effectiveness [27]. This necessitates more rigorous quality control of incoming raw materials and potential process modifications to accommodate lower-grade starting materials [42].

Equipment material compatibility requires careful evaluation for industrial applications [32]. While glass vessels are preferred for laboratory work to avoid metal contamination, industrial processes typically employ stainless steel or specialized alloy reactors [27]. The compatibility of reaction mixtures with different metal surfaces must be thoroughly evaluated during scale-up [42].

Process validation becomes essential for industrial production to ensure consistent product quality [27]. This includes establishing critical process parameters, developing robust analytical methods, and implementing statistical process control systems [42]. The validation process must demonstrate that the scaled-up process consistently produces material meeting all quality specifications [32].

Waste management and environmental considerations become increasingly important at industrial scales [43]. The recovery and recycling of solvents and reagents must be implemented to minimize environmental impact and reduce operational costs [44]. Waste treatment systems may be required to handle aqueous waste streams and organic byproducts [42].

The development of continuous flow processes represents an emerging approach for industrial Boc protection reactions [24] [25]. These systems offer advantages in terms of heat and mass transfer, reduced reaction times, and improved safety profiles [42]. However, they require specialized equipment and process development expertise [27].

Supply chain considerations become critical for industrial production, including the reliable sourcing of di-tert-butyl dicarbonate and starting materials [43] [44]. The establishment of multiple supplier relationships and inventory management systems is essential to ensure uninterrupted production [42].